molecular formula C22H27N3O3 B2691624 Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate CAS No. 1235139-39-5

Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2691624
CAS No.: 1235139-39-5
M. Wt: 381.476
InChI Key: HZZLENMMZICDSU-UHFFFAOYSA-N
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Description

Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a phenyl group, and a dimethylamino benzamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Benzamido Group: The benzamido group is introduced through an amide bond formation reaction, often using reagents like carbodiimides.

    Introduction of the Dimethylamino Group: The dimethylamino group is typically introduced via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylate group with a phenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies of enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-aminopiperidine-1-carboxylate
  • Phenyl 4-(benzamido)piperidine-1-carboxylate
  • Phenyl 4-(dimethylamino)piperidine-1-carboxylate

Uniqueness

Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate is unique due to the presence of both the dimethylamino and benzamido groups, which confer specific chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making this compound particularly versatile in research and industrial applications.

Properties

IUPAC Name

phenyl 4-[[[3-(dimethylamino)benzoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-24(2)19-8-6-7-18(15-19)21(26)23-16-17-11-13-25(14-12-17)22(27)28-20-9-4-3-5-10-20/h3-10,15,17H,11-14,16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZLENMMZICDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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